3-Hydroxy-4-nitropyridine 1-oxide
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Overview
Description
3-Hydroxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H4N2O4 . It is also known as 4-Hydroxy-3-nitropyridine .
Synthesis Analysis
The synthesis of 4-Hydroxy-3-nitropyridine can be achieved by the nitration of 4-hydroxypyridine . A two-step continuous flow synthesis of 4-nitropyridine has been reported, where pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C5H4N2O4 . Further details about its molecular structure can be found in the Cambridge Structural Database (CSD) and through density functional theory (DFT) calculations .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical and Chemical Properties Analysis
The physical form of this compound is a solid . More detailed physical and chemical properties can be found in the Safety Data Sheet .Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3/H2SO4 mixed acid as the nitration reagent is usually exothermic . In recent years, microreaction technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates where either the poor selectivity of the product is inevitable in batch or there are situations where the reactions are highly exothermic .
Properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5-3-6(9)2-1-4(5)7(10)11/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYDYCFFKFQTPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601805 |
Source
|
Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19355-03-4 |
Source
|
Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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